molecular formula C13H8F2O2 B1440372 3',4-Difluoro-[1,1'-biphenyl]-3-carboxylic acid CAS No. 1178958-75-2

3',4-Difluoro-[1,1'-biphenyl]-3-carboxylic acid

Cat. No. B1440372
CAS RN: 1178958-75-2
M. Wt: 234.2 g/mol
InChI Key: ZOGPLQJNFXNZKX-UHFFFAOYSA-N
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Description

“3’,4-Difluoro-[1,1’-biphenyl]-3-carboxylic acid” is a chemical compound with the molecular formula C14H10F2O2 . It has a molecular weight of 248.23 . This compound is also known as (3’,4’-difluoro [1,1’-biphenyl]-2-yl)acetic acid .


Synthesis Analysis

The synthesis of difluorinated biphenyl compounds, such as “3’,4-Difluoro-[1,1’-biphenyl]-3-carboxylic acid”, can be achieved through the Suzuki-Miyaura coupling reaction . This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst .


Molecular Structure Analysis

The molecular structure of “3’,4-Difluoro-[1,1’-biphenyl]-3-carboxylic acid” can be represented by the InChI code: 1S/C14H10F2O2/c15-12-5-4-11 (8-13 (12)16)10-3-1-2-9 (6-10)7-14 (17)18/h1-6,8H,7H2, (H,17,18) .

Scientific Research Applications

Environmental Degradation and Fate

Research on the microbial degradation of polyfluoroalkyl chemicals provides insights into the environmental fate of compounds like 3',4-Difluoro-[1,1'-biphenyl]-3-carboxylic acid. Liu and Avendaño (2013) reviewed the biodegradability of these chemicals, highlighting the transformation into perfluoroalkyl carboxylic and sulfonic acids through microbial action, which has significant implications for environmental pollution and remediation efforts (Liu & Avendaño, 2013).

Analysis and Detection

The development of fluorescent chemosensors based on specific structural motifs, such as those found in 3',4-Difluoro-[1,1'-biphenyl]-3-carboxylic acid, has been a focal point of research. Roy (2021) discussed how compounds like 4-Methyl-2,6-diformylphenol can detect various analytes, suggesting potential applications for detecting and analyzing fluorinated compounds in environmental samples (Roy, 2021).

Treatment and Remediation

The study of solvent developments for liquid-liquid extraction of carboxylic acids offers a perspective on the recovery and purification of compounds, including fluorinated carboxylic acids. Sprakel and Schuur (2019) reviewed advancements in solvent technologies, highlighting their importance in the separation processes of complex mixtures containing substances like 3',4-Difluoro-[1,1'-biphenyl]-3-carboxylic acid (Sprakel & Schuur, 2019).

Environmental and Biological Monitoring

Biological monitoring of polyfluoroalkyl substances (PFAS) sheds light on the accumulation and effects of fluorinated compounds in living organisms. Houde et al. (2006) provided a comprehensive review of the occurrence, bioaccumulation, and potential toxic effects of PFAS, which could relate to the environmental and health impacts of structurally similar compounds like 3',4-Difluoro-[1,1'-biphenyl]-3-carboxylic acid (Houde et al., 2006).

properties

IUPAC Name

2-fluoro-5-(3-fluorophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O2/c14-10-3-1-2-8(6-10)9-4-5-12(15)11(7-9)13(16)17/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOGPLQJNFXNZKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70673366
Record name 3',4-Difluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3',4-Difluoro-[1,1'-biphenyl]-3-carboxylic acid

CAS RN

1178958-75-2
Record name 3',4-Difluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 50 mL Schlenk tube was charged with (3-fluorophenyl)boronic acid (140 mg, 1.0 mmol), 5-bromo-2-fluorobenzoic acid (263 mg, 1.2 mmol), tetrakis(triphenylphosphine)palladium (0) (58 mg, 0.05 mmol) and cesium carbonate (1.3 g, 4.0 mmol). Ethanol (5 mL) and toluene (5 mL) were added and the tube was sealed and heated at 80° C. for 3 h. The cooled mixture was transferred to a flask, washing with ethanol, and concentrated in vacuo. The residue was diluted with water (10 mL) and extracted with EtOAc (2×10 mL). The aqueous phase was acidified with 1.0 N aqueous HCl (10 mL) and extracted with EtOAc (3×10 mL). The extracts were dried (Na2SO4), filtered and concentrated in vacuo. 1H-NMR showed the desired product, 3′,4-difluoro-[1,1′-biphenyl]-3-carboxylic acid, was slightly contaminated with 2-fluorobenzoic acid. The impure product (215 mg, ˜92%) was used without further purification.
Quantity
140 mg
Type
reactant
Reaction Step One
Quantity
263 mg
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
58 mg
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a mixture of 5-bromo-2-fluorobenzoic acid (3 g, 13.2 mmol, 1.0 eq) and 3-fluorophenyl boronic acid (2.1 g, 15.1 mmol, 1.1 eq) in water (15 mL), EtOH (15 mL) and DMF (60 mL) was added Na2CO3 (5.81 g, 54.8 mmol, 4.1 eq) and Pd(PPh3)4 (1.58 g, 1.37 mmol, 0.1 eq). The reaction mixture was heated at 100° C. under nitrogen for 4 h, then cooled to room temperature. The resulting mixture was poured into water and extracted with ethyl acetate. The organic extracts were combined, dried (Na2SO4), filtered and evaporated in vacuo to give the title compound as a white powder (3 g, 97%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
5.81 g
Type
reactant
Reaction Step Two
Quantity
1.58 g
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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